molecular formula C11H12O4 B1284490 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde CAS No. 919016-99-2

8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Cat. No.: B1284490
CAS No.: 919016-99-2
M. Wt: 208.21 g/mol
InChI Key: PANDLBCGJKSKMH-UHFFFAOYSA-N
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Description

8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is an organic compound with the molecular formula C11H12O4 It is a derivative of benzodioxepine, characterized by the presence of a methoxy group at the 8th position and an aldehyde group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde typically involves the following steps:

    Formation of the Benzodioxepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxepine ring. This can be achieved through a series of condensation reactions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Formylation: The aldehyde group is introduced through formylation reactions, often using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid.

    Reduction: 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-methanol.

    Substitution: Various substituted benzodioxepine derivatives depending on the nucleophile used.

Scientific Research Applications

8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Used in studies to understand its interaction with biological molecules and potential therapeutic effects.

    Industrial Applications: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups could play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde: Lacks the methoxy group.

    8-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde: Has a hydroxy group instead of a methoxy group.

    8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a candidate for various research applications.

Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-13-9-6-11-10(5-8(9)7-12)14-3-2-4-15-11/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANDLBCGJKSKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C=O)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587944
Record name 8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919016-99-2
Record name 8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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